molecular formula C22H23BrN2O2S B2656361 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 851412-44-7

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2656361
CAS RN: 851412-44-7
M. Wt: 459.4
InChI Key: PLNIJKMXTOQBOU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves the use of benzophenone, indole, and benzimidazole moieties . These are important frameworks in the discovery of innovative drugs . The synthesis process often involves the use of various catalysts and specific reaction conditions .


Molecular Structure Analysis

The molecular formula of the compound is C22H23BrN2O2S. The indole scaffold has been found in many important synthetic drug molecules . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 175–178 °C . The FT-IR (KBr) values are 1675 (C=O), 1685 (C=N), 1730 (N–C=O) cm −1 .

Scientific Research Applications

a. Anticancer Agents: The indole scaffold in this compound suggests potential anticancer activity. Researchers can modify its substituents to enhance selectivity against specific cancer types or inhibit key cellular pathways involved in tumor growth.

b. Anti-Inflammatory Drugs: Given the presence of the thioether group, this compound may exhibit anti-inflammatory properties. Investigating its effects on inflammatory mediators (such as cytokines and prostaglandins) could lead to the development of novel anti-inflammatory agents.

c. Kinase Inhibitors: The bromophenyl moiety could serve as a pharmacophore for kinase inhibitors. Researchers can explore its interactions with kinases involved in disease pathways (e.g., oncogenic kinases) and design selective inhibitors.

a. Ligands for Transition Metal Complexes: Researchers can functionalize the oxolan-2-ylmethyl group to create chelating ligands for transition metal complexes. These ligands could find applications in catalysis, asymmetric synthesis, or materials science.

b. Organocatalysis: The compound’s overall structure, including the indole and thioether moieties, may enable it to act as an organocatalyst. Exploring its reactivity in various transformations (e.g., Michael additions, aldol reactions) could yield valuable insights.

Materials Science

The combination of aromatic and heterocyclic motifs makes this compound interesting for materials applications:

a. Organic Semiconductors: Researchers can investigate the electronic properties of this compound and its derivatives. It may serve as a building block for organic semiconductors used in optoelectronic devices (e.g., organic field-effect transistors, solar cells).

b. Luminescent Materials: The indole core could contribute to luminescence. By modifying the substituents, scientists can explore its potential as a fluorescent probe or component in luminescent materials.

Future Directions

Indole derivatives, such as this compound, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a key area of focus . The use of multicomponent reactions (MCRs) offers access to complex molecules and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O2S/c23-17-9-7-16(8-10-17)13-25-14-21(19-5-1-2-6-20(19)25)28-15-22(26)24-12-18-4-3-11-27-18/h1-2,5-10,14,18H,3-4,11-13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNIJKMXTOQBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

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